molecular formula C20H23NO5 B5107998 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5107998
M. Wt: 357.4 g/mol
InChI Key: OVUAQNIACUUGOR-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with a partially hydrogenated quinoline core. The 2-methoxyethyl ester group at position 3 and the 3-hydroxyphenyl substituent at position 4 distinguish it from other analogs. These functional groups influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and may modulate biological activity.

Properties

IUPAC Name

2-methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-12-17(20(24)26-10-9-25-2)18(13-5-3-6-14(22)11-13)19-15(21-12)7-4-8-16(19)23/h3,5-6,11,18,21-22H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUAQNIACUUGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core. This intermediate is then reacted with 2-methoxyethanol and a suitable catalyst to introduce the methoxyethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The methoxyethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to substitute the ester group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinoline derivatives.

    Substitution: Carboxylic acids and other substituted products.

Scientific Research Applications

Medicinal Applications

  • Hedgehog Pathway Inhibition :
    • The compound has been identified as a Hedgehog pathway inhibitor. This pathway is crucial in developmental biology and has been implicated in various cancers. Inhibition of this pathway can provide therapeutic avenues for treating tumors associated with aberrant Hedgehog signaling. Studies have demonstrated its efficacy in reducing tumor growth in preclinical models .
  • Antioxidant Properties :
    • Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antioxidant activity. This property is beneficial in protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Activity :
    • Preliminary studies have shown that the compound possesses antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibacterial agents .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Hedgehog InhibitionReduced tumor growth in preclinical models
Antioxidant ActivitySignificant reduction in oxidative stress markers
Antimicrobial ActivityInhibition of specific bacterial strains

Case Studies

  • Hedgehog Pathway Inhibition :
    • A study conducted on the effects of this compound on cancer cell lines demonstrated a marked decrease in proliferation rates when treated with varying concentrations of the compound. The results indicated a dose-dependent response, confirming its role as an effective Hedgehog pathway inhibitor .
  • Antioxidant Activity Assessment :
    • In vitro assays measuring reactive oxygen species (ROS) levels showed that treatment with the compound significantly lowered ROS levels compared to control groups, supporting its potential use as an antioxidant agent .
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory effects at specific concentrations, suggesting further exploration into its use as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core may intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Hexahydroquinoline derivatives differ primarily in their ester groups and aryl substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Ester Group Aryl Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyethyl 3-Hydroxyphenyl ~385.4* Polar ester group; hydroxyl enhances H-bonding
Ethyl 4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Ethyl 3-Hydroxyphenyl 369.4 Similar aryl group but lacks methoxy in ester; lower polarity
Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl 327.4 Methoxy on phenyl enhances electron density; smaller ester group
Cyclohexyl 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Cyclohexyl 4-Hydroxy-3-methoxyphenyl 487.6 Bulky ester group; dual hydroxyl/methoxy substituents increase steric bulk
Pyridin-3-yl methyl 4-(4-Chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B6) Pyridin-3-yl methyl 4-Chlorophenyl ~424.9* Chlorine substituent enhances lipophilicity; pyridine adds basicity

*Calculated based on molecular formula.

Key Observations:
  • Aryl Substituents : The 3-hydroxyphenyl group facilitates hydrogen bonding, unlike halogenated (e.g., 4-chlorophenyl) or methoxy-substituted analogs, which prioritize lipophilicity or electronic effects .

Physicochemical Properties

Table 2: Hydrogen Bonding and Crystallographic Data
Compound Name Hydrogen Bonding (N–H···O) Crystal System Space Group Reference
Target Compound Likely (based on analogs) Not reported
Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Yes (N–H···O) Monoclinic P21/c
Ethyl 4-(3-Hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Presumed (hydroxyl group) Orthorhombic P212121
  • The target compound’s 3-hydroxyphenyl group is expected to engage in intermolecular hydrogen bonding, similar to the hydroxyl-containing analog in .
  • Crystallographic data for methyl and ethyl analogs reveal monoclinic or orthorhombic systems, stabilized by N–H···O interactions .

Biological Activity

2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an antitumor agent and a hedgehog (Hh) signaling inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : 2-methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Molecular Formula : C₂₇H₂₉NO₆
  • Molecular Weight : 463.54 g/mol
  • CAS Number : 599150-20-6

The primary mechanism of action for this compound is its ability to inhibit the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and has been implicated in the progression of several cancers. The compound demonstrates potent inhibitory effects on Sonic hedgehog (Shh) signaling with IC50 values as follows:

  • Shh-induced activation : 1.5 μM
  • SAG-induced activation : 1.5 μM
  • Gli2-induced activation : 4 μM
  • Gli1-induced activation : 6 μM

These values indicate a strong potential for therapeutic applications in treating tumors that are driven by aberrant Hedgehog signaling.

Biological Activity Overview

Activity TypeDescriptionIC50 Values (μM)
Hedgehog Signaling InhibitionInhibits Shh-, SAG-, and Gli-induced pathway activationShh: 1.5
SAG: 1.5
Gli2: 4
Gli1: 6
Antitumor ActivityExhibits activity both in vivo and in vitro against various cancer cell linesActive
Calcium Channel ModulationPotential interactions with calcium channels have been suggested based on structural similaritiesNot specifically quantified

Case Studies and Experimental Evidence

  • Antitumor Efficacy :
    • In various studies, the compound has shown significant antitumor activity against cell lines associated with different types of cancers. For instance, it has been tested against glioblastoma models where it inhibited cell proliferation effectively.
  • Mechanistic Studies :
    • A study highlighted its role as a hedgehog signaling inhibitor in Shh-LIGHT2 cells. The compound's effect was compared with known inhibitors, demonstrating superior potency in blocking the pathway.
  • In Vivo Studies :
    • Animal studies have indicated that administration of this compound leads to reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent.

Safety Profile

The compound is classified as an irritant under certain conditions; thus, appropriate safety measures should be taken during handling and experimentation.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-methoxyethyl hexahydroquinoline derivatives be optimized for high yield and purity?

  • Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving ethyl/methyl acetoacetate, aldehydes, ammonium acetate, and substituted phenyl groups. Evidence from analogous hexahydroquinoline derivatives (e.g., ethyl 4-(3-hydroxyphenyl) derivatives) suggests using ethanol or methanol as solvents under reflux conditions (70–80°C) for 6–8 hours, achieving yields of 65–85% . Catalyst-free protocols or mild acid catalysis (e.g., acetic acid) are preferred to minimize side reactions. Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C=O: ~1.21 Å, C–O: ~1.36 Å) .
  • NMR : Key signals include δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (methoxyethyl ester), and δ 6.7–7.2 ppm (aromatic protons) .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (phenolic –OH) .

Q. How does the substitution pattern (e.g., 3-hydroxyphenyl) influence the compound’s physicochemical properties?

  • Methodological Answer : The 3-hydroxyphenyl group enhances hydrogen-bonding capacity, affecting solubility and crystal packing. Computational studies (DFT) on similar derivatives show that electron-donating substituents lower the HOMO-LUMO gap, increasing reactivity . LogP values for analogs range from 2.5–3.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric mixtures of hexahydroquinoline derivatives?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Crystallization : Use chiral auxiliaries (e.g., L-proline) to induce diastereomeric crystal formation .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., organocatalysts) to directly synthesize enantiopure products .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target proteins (e.g., calcium channels or bacterial enzymes) using AutoDock Vina. Analogous dihydropyridines show affinity for L-type Ca²⁺ channels (binding energy: −8.5 to −9.2 kcal/mol) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, methoxy groups at the 4-position enhance antioxidant activity (IC₅₀: 12–18 μM in DPPH assays) .

Q. What experimental approaches address contradictory bioactivity data in literature?

  • Methodological Answer :

  • Standardized assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., MIC against S. aureus and E. coli) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
  • Synergistic studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

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